REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]([OH:10])[c:6]([CH:7]=[O:8])[cH:9]1.[CH2:11]([NH2:12])[CH2:13][CH3:14].[CH3:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31].[CH3:38][CH2:39][OH:40].[CH3:41][C:42](=[O:43])[OH:44].[N+:16](=[O:17])([O-:18])[CH3:19].[OH2:15].[cH:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1.[cH:32]1[cH:33][cH:34][cH:35][cH:36][cH:37]1>>[Br:1][c:2]1[cH:3][cH:4][c:5]([OH:10])[c:6]([CH:7]=[CH:19][N+:16](=[O:17])[O-:18])[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cc(Br)ccc1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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O=[N+]([O-])C=Cc1cc(Br)ccc1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |